4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an iodine atom at position 4, a methyl group at the meta position of the phenyl ring, and an amino group at position 3 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Substitution with the m-tolyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the m-tolyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazol-3-amine: Lacks the m-tolyl group, which may affect its chemical reactivity and biological activity.
5-(m-Tolyl)-1H-pyrazol-3-amine: Lacks the iodine atom, which may influence its ability to undergo certain chemical reactions.
4-Bromo-5-(m-tolyl)-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
Uniqueness
4-Iodo-5-(m-tolyl)-1H-pyrazol-3-amine is unique due to the presence of both the iodine atom and the m-tolyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10IN3 |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
4-iodo-5-(3-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-6-3-2-4-7(5-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
QSEOKNKCYFYNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2)N)I |
Origin of Product |
United States |
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